

A Comparative Guide to Validated HPLC Methods for Dapagliflozin (DAPA) Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *7,8-diaminononanoate*

Cat. No.: *B1231595*

[Get Quote](#)

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a detailed comparison of various validated high-performance liquid chromatography (HPLC) methods for the analysis of Dapagliflozin (DAPA), a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes. The information presented is collated from a range of scientific publications and is intended to assist in the selection and implementation of a suitable analytical method.

Quantitative Data Summary

The following table summarizes the key validation parameters from several published RP-HPLC methods for DAPA analysis, offering a clear comparison of their performance characteristics.

Parameter	Method 1	Method 2	Method 3	Method 4	Method 5
Column	BDS column[1]	Cosmosil C18[2]	Kromasil 100-5-C8[3]	Develosil ODS HG-5 RP C18[4]	Agilent 55 TC × CT8 (2)[5]
Mobile Phase	Acetonitrile: Orthophosphoric acid (55:45)[1]	Methanol: Water (85:15, pH 3)[2]	Acetonitrile: Water (52:48)[3]	Methanol: Phosphate buffer (0.02M, pH 3.6) (45:55 v/v)[4]	Methanol: Water (70:30 v/v)[5]
Flow Rate	1.0 mL/min[1]	0.9 mL/min[2]	1.0 mL/min[3]	1.0 mL/min[4]	Not Specified
Detection Wavelength	245 nm[1]	224 nm[2]	224 nm[3]	255 nm[4]	224 nm[5]
Linearity Range (µg/mL)	Not Specified	10-50[2]	Not Specified	12-28[4]	10-50[5]
Correlation Coefficient (r ²)	0.999[1]	>0.999[2]	Not Specified	0.9995[4]	>0.99[5]
Accuracy (%) Recovery	Not Specified	98-102%[2]	Not Specified	Good percentage recovery[4]	102%[5]
Precision (%RSD)	0.2[1]	0.18[2]	Within approved standards[3]	Not Specified	1.98[5]
LOD (µg/mL)	Not Specified	0.80761[2]	Not Specified	5.004[4]	Not Specified
LOQ (µg/mL)	Not Specified	0.24473[2]	Not Specified	15.164[4]	Not Specified
Retention Time (min)	Not Specified	Not Specified	1.67[3]	Not Specified	Not Specified

Experimental Protocols

Below are detailed methodologies for some of the key experiments cited in the validation of HPLC methods for DAPA analysis. These protocols are based on the information provided in the referenced studies and are intended to serve as a guide.

Method 1: Stability-Indicating RP-HPLC Method[1]

- Chromatographic System: A Waters HPLC system with Empower 2 software, equipped with a PDA detector and a BDS column.
- Mobile Phase Preparation: A mixture of HPLC grade acetonitrile and orthophosphoric acid in a 55:45 ratio.
- Chromatographic Conditions:
 - Flow Rate: 1 mL/min (gradient run).
 - Detection: PDA detector at 245 nm.
 - Column Temperature: Ambient.
- Diluent Preparation: Methanol was used to dissolve the drug initially, and HPLC grade water was used for further dilutions.
- Standard Stock Solution Preparation: 10 mg of Dapagliflozin was accurately weighed and dissolved in a few mL of methanol. The volume was then made up to 10 mL with methanol to obtain a concentration of 1000 µg/mL.
- Forced Degradation Studies: The stability of the drug was assessed under acidic, alkaline, peroxide, neutral, heat, and UV conditions. For neutral stability, the drug was treated with water and refluxed at 60°C.

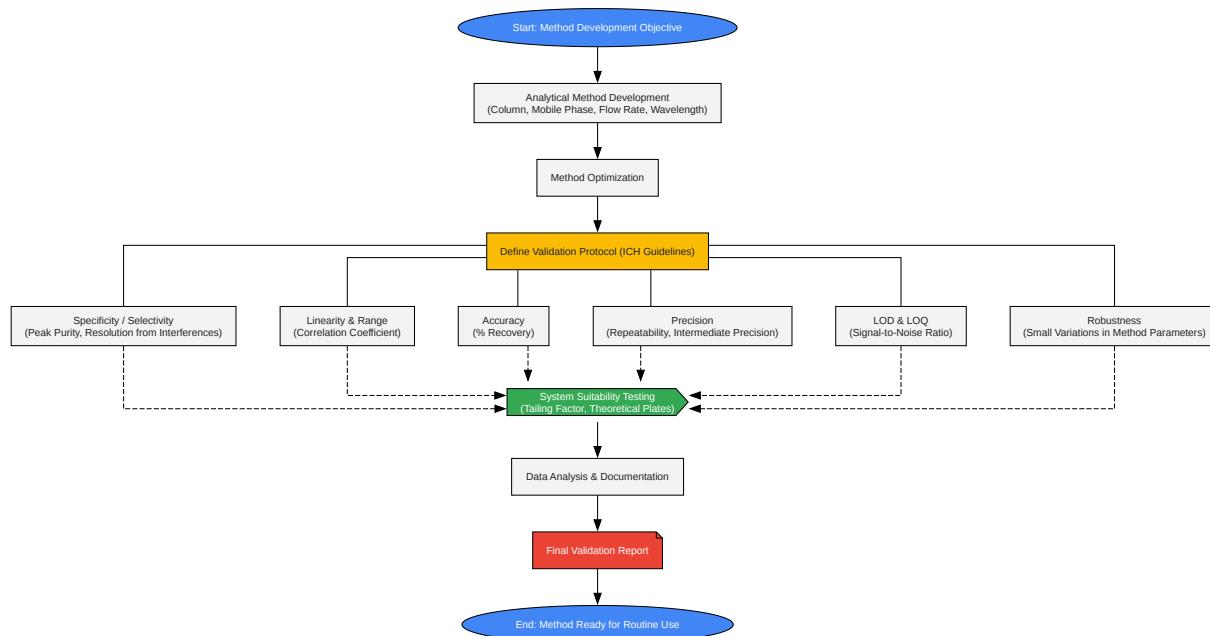
Method 2: RP-HPLC Method for Pharmaceutical Formulations[2]

- Chromatographic System: An RP-HPLC system with a Cosmosil C18 column.

- Mobile Phase Preparation: A mixture of methanol and water in an 85:15 ratio, with the pH adjusted to 3.
- Chromatographic Conditions:
 - Flow Rate: 0.9 mL/min.
 - Detection: 224 nm.
- Validation Parameters: The method was validated according to ICH guidelines for precision, accuracy, linearity, ruggedness, and sensitivity.
- Forced Degradation Studies: Dapagliflozin was subjected to acidic, alkaline, oxidative, photolytic, and thermal stress conditions to establish the stability-indicating properties of the method.

Method 3: Stability-Indicating HPLC Method[3]

- Chromatographic System: An HPLC system with a UV detector and a Kromasil 100-5-C8 (100 mm × 4.6 mm) column.
- Mobile Phase Preparation: A mixture of acetonitrile and water in a 52:48 ratio.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min.
 - Detection: 224 nm.
- Forced Degradation Studies: The drug was exposed to 1N and 2N HCl, 1N and 2N NaOH, 30% hydrogen peroxide, and UV radiation. The study found the drug to be stable under photolytic, thermal, neutral, alkaline, and oxidative conditions.


Method 4: RP-HPLC Method for Bulk and Marketed Formulation[4]

- Chromatographic System: An HPLC system with a Develosil ODS HG-5 RP C18, 5 μ m, 15cm x 4.6mm i.d. column.

- Mobile Phase Preparation: A mixture of Methanol and Phosphate buffer (0.02M, pH 3.6) in a 45:55% v/v ratio. The mobile phase was degassed in an ultrasonic water bath for 15 minutes and filtered through a 0.45 μ m filter.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min.
 - Detection: 255 nm.
- Standard Stock Solution Preparation: 10 mg of Dapagliflozin working standard was accurately weighed and transferred into a 10 mL volumetric flask. About 7 mL of diluent was added and sonicated to dissolve completely, and the volume was made up to the mark.
- Sample Preparation from Tablets: Twenty tablets were weighed to calculate the average weight and then powdered. A quantity of powder equivalent to 10 mg of Dapagliflozin was transferred to a 10 mL volumetric flask, 7 mL of HPLC grade methanol was added, and the solution was sonicated for 15 minutes. The volume was made up to 10 mL with the same solvent. Further dilutions were made as required.

Visualizing the HPLC Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an HPLC method for DAPA analysis, as outlined by the International Conference on Harmonization (ICH) guidelines.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [japer.in](#) [[japer.in](#)]
- 2. RP-HPLC method for dapagliflozin: development, validation, degradation. [[wisdomlib.org](#)]
- 3. Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
- 4. [ijarmps.org](#) [[ijarmps.org](#)]
- 5. [ijpsjournal.com](#) [[ijpsjournal.com](#)]
- To cite this document: BenchChem. [A Comparative Guide to Validated HPLC Methods for Dapagliflozin (DAPA) Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1231595#validation-of-high-performance-liquid-chromatography-methods-for-dapa-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com